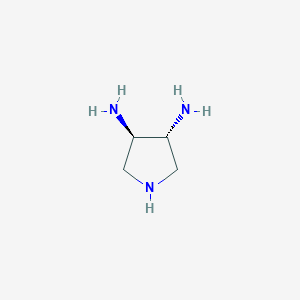

(3R,4R)-Pyrrolidine-3,4-diamine

Description

(3R,4R)-Pyrrolidine-3,4-diamine is a chiral pyrrolidine derivative with two amino groups at the 3R and 4R positions. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing glycosidase inhibitors and protease inhibitors. Its molecular formula is C₄H₁₁N₃, with a molecular weight of 113.15 g/mol (estimated from related compounds in ). The compound’s stereochemistry is critical for its biological activity, as seen in its derivatives .

Properties

CAS No. |

171868-16-9 |

|---|---|

Molecular Formula |

C4H11N3 |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(3R,4R)-pyrrolidine-3,4-diamine |

InChI |

InChI=1S/C4H11N3/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,5-6H2/t3-,4-/m1/s1 |

InChI Key |

WCOQAGPRGRKKLM-QWWZWVQMSA-N |

SMILES |

C1C(C(CN1)N)N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)N)N |

Canonical SMILES |

C1C(C(CN1)N)N |

Synonyms |

3,4-Pyrrolidinediamine,(3R,4R)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

(3R,4R)-1-Benzylpyrrolidine-3,4-diamine

Structural Features : The benzyl group at the N1 position enhances lipophilicity and stabilizes the molecule against oxidation.

Applications : Used in synthesizing glycosidase inhibitors and as a precursor for bioactive molecules. Its molecular weight is 191.27 g/mol (C₁₁H₁₇N₃), and it requires storage at 2–8°C to maintain stability .

Key Difference : The benzyl group improves pharmacokinetic properties compared to the parent diamine but may reduce solubility in aqueous media.

Pyrrolidine-3,4-diol Derivatives

Examples :

- (2R,3R,4S)-2-Aminomethylpyrrolidine-3,4-diol (α-mannosidase inhibitor)

- (2R,3S,4R)-2-[2-(Benzylamino)ethyl]pyrrolidine-3,4-diol (β-glucosidase inhibitor, Kᵢ = 13–40 µM) Structural and Functional Contrast:

- The replacement of amino groups with hydroxyls shifts activity toward glycosidase inhibition.

- Stereochemistry dictates selectivity; for instance, (2R,3R,4S)-configured derivatives inhibit α-mannosidase, while (3R,4R)-diamines lack this activity .

(3R,4R)-Pyrrolidine-3,4-dicarboxylic Acid Amides

Applications : Potent inhibitors of Factor Xa, a serine protease involved in blood coagulation. The clinical candidate R1663 (a dicarboxylic acid amide derivative) exhibits:

- High selectivity against serine proteases (e.g., thrombin, trypsin).

- Favorable pharmacokinetics in rats and monkeys (oral bioavailability >50%) .

Key Difference : The dicarboxylic acid amide moiety enhances binding affinity to Factor Xa (Ki in nM range), unlike the parent diamine, which lacks this functionalization .

3,4-Diaminopyridine

Structural Contrast : Contains a pyridine ring instead of pyrrolidine.

Applications : Used in treating Lambert-Eaton myasthenic syndrome and as a potassium channel blocker.

Pharmacological Difference : The aromatic pyridine ring increases metabolic stability but reduces conformational flexibility compared to pyrrolidine derivatives .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Target |

|---|---|---|---|---|

| (3R,4R)-Pyrrolidine-3,4-diamine | C₄H₁₁N₃ | 113.15 | 3,4-diamine | Intermediate |

| (3R,4R)-1-Benzylpyrrolidine-3,4-diamine | C₁₁H₁₇N₃ | 191.27 | N1-benzyl, 3,4-diamine | Glycosidase inhibitors |

| (2R,3S,4R)-Pyrrolidine-3,4-diol | C₆H₁₂N₂O₂ | 160.18 | 3,4-diol, 2-aminomethyl | β-Glucosidase (Kᵢ = 13 µM) |

| R1663 (Factor Xa inhibitor) | C₂₀H₂₀F₃N₅O₃ | 451.40 | Dicarboxylic acid amide | Factor Xa (Ki < 1 nM) |

| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | Pyridine, 3,4-diamine | Potassium channels |

Table 2: Pharmacological Profiles

Preparation Methods

Ruthenium-Catalyzed Asymmetric Hydrogenation

The enantioselective hydrogenation of 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acids represents a pivotal method for accessing (3R,4R)-pyrrolidine precursors. Using a Ru(OAc)₂-(S)-Segphos catalyst system under 40 bar H₂ at 30°C, researchers achieved quantitative conversion to (3S,4S)-1-benzyl-4-(4-chloro-3-fluorophenyl)pyrrolidine-3-carboxylic acid ammonium salt with >99.9% ee. Critical parameters include:

-

Catalyst Loading : Substrate-to-catalyst (S/C) ratios of 500:1 maintain cost-efficiency while preserving stereoselectivity.

-

Solvent Systems : Methanol or dioxane/water mixtures enable homogeneous reaction conditions, facilitating catalyst-substrate interactions.

-

Workup Procedures : Alkaline extraction followed by isoelectric precipitation yields products with ≤2 ppm residual ruthenium, meeting pharmaceutical-grade purity standards.

Table 1: Optimization of Hydrogenation Conditions

| Parameter | Optimal Value | Impact on ee | Yield (%) |

|---|---|---|---|

| H₂ Pressure | 40 bar | >99.9% ee | 88 |

| Temperature | 30°C | Minimal racemization | 95 |

| S/C Ratio | 500:1 | Cost-effective | 90 |

Chiral Pool Synthesis from L-Tartaric Acid

Stepwise Functionalization of Pyrrolidine Diols

A multi-step synthesis commencing with L-tartaric acid derivatives provides an alternative route to (3R,4R)-pyrrolidine-3,4-diamine:

-

Dihydroxylation : L-Tartaric acid is converted to (3R,4R)-1-benzylpyrrolidine-3,4-diol via reductive amination with benzylamine and NaBH₄, yielding 70% after recrystallization.

-

Debenzylation : Hydrogenolysis over 10% Pd/C in 80% aqueous ethanol (10 psi H₂, 48 h) removes the benzyl group, affording pyrrolidine-3,4-diol in 85% yield.

-

Mesylation and Displacement : Sequential treatment with mesyl chloride (2.4 eq.) in CH₂Cl₂ at 0°C installs mesylate leaving groups, followed by amination with piperidine or morpholine to form sulfonamide intermediates.

Table 2: Reaction Yields in Chiral Pool Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | NaBH₄, EtOH, 0°C to RT | 70 | 95 |

| Hydrogenolysis | 10% Pd/C, H₂ (10 psi), 48 h | 85 | 98 |

| Mesylation | MsCl, DMAP, CH₂Cl₂, 0°C | 92 | 99 |

Catalytic Asymmetric Synthesis via Sulfonamide Intermediates

Sulfuryl Chloride-Mediated Sulfonylation

(3R,4R)-Pyrrolidine-3,4-diyl dimethanesulfonate undergoes sulfonylation with sulfuryl chloride (SO₂Cl₂) in toluene at −10°C, yielding 1-(chlorosulfonyl)pyrrolidine-3,4-diyl dimethanesulfonate (76% yield). Subsequent displacement with amines (e.g., piperidine, morpholine) generates sulfonamide-protected diamines, which are hydrogenolyzed to free diamines:

-

Amination Conditions : Piperidine (2.5 eq.) in pyridine at reflux (2 h) affords 1-(piperidin-1-ylsulfonyl)pyrrolidine-3,4-diyl dimethanesulfonate in 70% yield.

-

Hydrogenolytic Deprotection : 10% Pd/C in methanol under H₂ (10 psi, 10 h) cleaves sulfonamide groups, delivering (3R,4R)-pyrrolidine-3,4-diamine with 77% yield and >98% purity.

Comparative Analysis of Methodologies

Stereochemical Control and Scalability

Table 3: Method Comparison for Industrial Applicability

| Method | ee (%) | Steps | Cost (USD/kg) | Environmental Factor |

|---|---|---|---|---|

| Hydrogenation | >99.9 | 3 | 12,000 | Low solvent waste |

| Chiral Pool | 99.5 | 6 | 8,500 | High aqueous waste |

| Sulfonamide | 98.0 | 5 | 10,200 | Sulfur waste |

Q & A

Basic: What are the key synthetic routes for obtaining enantiopure (3R,4R)-pyrrolidine-3,4-diamine derivatives?

Methodological Answer:

Enantiopure synthesis typically involves hydrogenolysis of benzyl-protected precursors (e.g., (3R,4R)-1-benzyl-3,4-pyrrolidinediol) using 10% Pd/C under H₂ in anhydrous methanol . Chiral auxiliaries or enzymatic resolution may enhance enantiomeric purity. For example, chemoenzymatic routes leverage stereospecific enzymes to isolate the desired (3R,4R) configuration. Key steps include:

- Hydrogenation: Reductive removal of benzyl groups under 1–3 atm H₂ at 25–40°C.

- Chiral Chromatography: Use of cellulose-based chiral stationary phases (CSPs) for final purification.

Basic: How can researchers characterize the stereochemical purity of (3R,4R)-pyrrolidine-3,4-diamine?

Methodological Answer:

Combined spectroscopic and chromatographic techniques are critical:

- NMR Spectroscopy: H and C NMR to confirm regiochemistry via coupling constants (e.g., J3,4 ~3–5 Hz for cis-diamine) .

- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to resolve enantiomers .

- Polarimetry: Specific rotation measurements (e.g., [α]D²⁵ = −15° to −25° for the (3R,4R) configuration) .

Basic: What are the primary applications of (3R,4R)-pyrrolidine-3,4-diamine as a chiral building block?

Methodological Answer:

The compound serves as a scaffold in asymmetric synthesis:

- Pharmaceutical Intermediates: Synthesis of Factor Xa inhibitors (e.g., R1663) via dicarboxylic acid amidation .

- DNA Adducts: Site-specific modification of oligodeoxynucleotides through nucleophilic substitution with 6-chloropurine derivatives .

- Catalyst Design: Ligand for transition-metal catalysts in enantioselective hydrogenation .

Advanced: How can multi-step synthesis of (3R,4R)-pyrrolidine-3,4-diamine derivatives be optimized for scale-up?

Methodological Answer:

Optimization strategies include:

- Flow Chemistry: Continuous hydrogenation reactors to improve throughput and reduce Pd/C catalyst loading .

- DoE (Design of Experiments): Systematic variation of temperature (20–60°C), solvent (MeOH vs. EtOAc), and pressure (1–5 atm H₂) to maximize yield .

- In-line Analytics: PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate diol formation .

Advanced: What structural insights into (3R,4R)-pyrrolidine-3,4-diamine’s interaction with Factor Xa have been gained from crystallography?

Methodological Answer:

X-ray structures (e.g., PDB 2XBX) reveal:

- Binding Motif: The dicarboxylic acid moiety forms salt bridges with Arg222 and Lys96 residues in Factor Xa’s S4 pocket .

- Steric Constraints: The (3R,4R) configuration prevents clashes with Tyr228, enhancing selectivity over thrombin (>500-fold) .

Table 1: Key Crystallographic Parameters for Factor Xa Complexes

| PDB ID | Resolution (Å) | Binding Affinity (Ki, nM) | Selectivity vs. Thrombin |

|---|---|---|---|

| 2XBX | 1.66 | 0.8 | >500x |

| 2XBV | 1.85 | 1.2 | >300x |

Advanced: How do computational methods elucidate reaction pathways for (3R,4R)-pyrrolidine-3,4-diamine derivatives?

Methodological Answer:

DFT studies (e.g., B3LYP/6-31G*) model:

- Tautomerization Barriers: ΔG‡ ~15–20 kcal/mol for keto-enol equilibria in pyrrolidine-2,3-diones .

- Kinetic Selectivity: Transition-state analysis predicts preferential formation of (3R,4R) isomers due to lower steric strain in boat-like intermediates .

- Solvent Effects: PCM (Polarizable Continuum Model) simulations show ethanol stabilizes zwitterionic intermediates, accelerating amidation .

Advanced: How is (3R,4R)-pyrrolidine-3,4-diamine applied in site-specific DNA adduct studies?

Methodological Answer:

The diamine reacts with 6-chloropurine-modified DNA via nucleophilic aromatic substitution:

- Protocol: Incubate 50 nmol DNA with 100 μmol diamine in DMSO/DIPEA (37°C, 72 h) .

- Product Analysis: HPLC-MS confirms adduct formation (e.g., m/z shift +139.1 for N6,N6-DHB-dA lesions) .

- Biological Relevance: Adducts mimic 1,3-butadiene-induced mutations, enabling mechanistic studies of carcinogenesis .

Advanced: How can researchers resolve contradictions between solubility data and in vitro activity for (3R,4R)-pyrrolidine-3,4-diamine derivatives?

Methodological Answer:

Discrepancies arise from assay conditions:

- Solubility Limits: Hydrochloride salts improve aqueous solubility (e.g., >50 mg/mL) but may reduce cell permeability .

- Buffer Optimization: Use of 10% DMSO in PBS for in vitro assays balances solubility and bioactivity .

- Prodrug Strategies: Esterification of carboxylic acid groups enhances membrane permeability, with intracellular esterase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.